

BI 689648 vs. FAD286: A Comparative Analysis of Aldosterone Synthase Selectivity

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For Researchers, Scientists, and Drug Development Professionals

The development of selective aldosterone synthase (CYP11B2) inhibitors is a key area of research in cardiovascular and renal diseases. High selectivity over the closely related 11β -hydroxylase (CYP11B1), the enzyme responsible for cortisol synthesis, is crucial to avoid off-target effects and ensure a favorable safety profile. This guide provides a detailed comparison of two notable aldosterone synthase inhibitors, **BI 689648** and FAD286, with a focus on their selectivity, supported by experimental data.

Executive Summary

BI 689648 demonstrates significantly higher selectivity for aldosterone synthase (CYP11B2) over cortisol synthase (CYP11B1) compared to FAD286. In vitro studies reveal that while both compounds exhibit potent inhibition of CYP11B2, BI 689648 is approximately four-fold more selective than FAD286.[1][2] This enhanced selectivity is also observed in in vivo studies using a cynomolgus monkey model, where BI 689648 shows a more than 20-fold greater selectivity compared to FAD286.[2] The superior selectivity profile of BI 689648 suggests a lower potential for disrupting cortisol biosynthesis, a critical consideration for clinical applications.

Data Presentation In Vitro Selectivity Data

The following table summarizes the in vitro inhibitory activity of **BI 689648** and FAD286 against aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1).



| Compound | CYP11B2 IC50 (nM) | CYP11B1 IC50 (nM) | Selectivity (CYP11B1 IC50 / CYP11B2 IC50) |
|-----------|-------------------|-------------------|---|
| BI 689648 | 2 | 300 | 150-fold |
| FAD286 | 3 | 90 | 30-fold |

Data sourced from in vitro assays using cynomolgus monkey-based models.[2]

In Vivo Selectivity Data

In vivo selectivity was assessed in an adrenocorticotropin (ACTH) challenge model in cynomolgus monkeys.

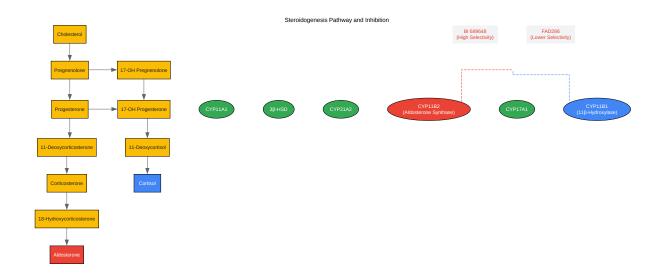
| Compound In Vivo Selectivity Fold | |
|-----------------------------------|-------------------------------------|
| BI 689648 | >20-fold more selective than FAD286 |
| FAD286 | Baseline |

Data reflects the relative selectivity of the compounds in a preclinical model.[2]

Signaling Pathway

The diagram below illustrates the late-stage steroidogenesis pathway, highlighting the points of inhibition by aldosterone synthase inhibitors.





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Caption: Steroidogenesis pathway showing inhibition points.

Experimental Protocols In Vitro Enzyme Inhibition Assay



Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against human aldosterone synthase (CYP11B2) and 11β-hydroxylase (CYP11B1).

Methodology:

- Enzyme Source: Recombinant human CYP11B2 and CYP11B1 enzymes expressed in a suitable host system, such as V79 Chinese hamster lung cells or human renal leiomyoblastoma cells.
- Substrates: 11-deoxycorticosterone is used as the substrate for the CYP11B2 assay, while
 11-deoxycortisol is used for the CYP11B1 assay.
- Assay Procedure:
 - The recombinant enzymes are incubated with varying concentrations of the test compounds (BI 689648 or FAD286).
 - The respective substrates are added to initiate the enzymatic reaction.
 - The reaction is allowed to proceed for a defined period under controlled temperature and pH conditions.
 - The reaction is terminated, and the products (aldosterone for CYP11B2 and cortisol for CYP11B1) are quantified.
- Quantification: The concentrations of aldosterone and cortisol are measured using a sensitive and specific analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
- Data Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a fourparameter logistic equation.

In Vivo ACTH Challenge in Cynomolgus Monkeys

Objective: To evaluate the in vivo selectivity of aldosterone synthase inhibitors by measuring their effects on aldosterone and cortisol levels following stimulation with adrenocorticotropic hormone (ACTH).



Methodology:

- Animal Model: Conscious, chair-restrained male cynomolgus monkeys are used.
- Drug Administration: The test compounds (BI 689648 or FAD286) or vehicle are administered orally at various doses.
- ACTH Challenge: At a specified time post-dose (e.g., 1 or 2 hours), a bolus of ACTH (e.g., Synacthen®) is administered intravenously to stimulate the adrenal glands.
- Blood Sampling: Blood samples are collected at baseline (pre-dose and pre-ACTH) and at multiple time points after the ACTH challenge.
- Hormone Analysis: Plasma concentrations of aldosterone, cortisol, and their precursors (e.g., 11-deoxycorticosterone and 11-deoxycortisol) are measured using a validated LC-MS/MS method.
- Data Analysis: The extent of inhibition of aldosterone and cortisol production is calculated by comparing the hormone levels in the drug-treated groups to the vehicle-treated control group. The in vivo selectivity is determined by comparing the doses or exposures required to inhibit aldosterone versus cortisol.

Conclusion

The available data consistently indicate that **BI 689648** possesses a superior selectivity profile for aldosterone synthase over cortisol synthase when compared to FAD286. This high degree of selectivity, demonstrated in both in vitro and in vivo models, positions **BI 689648** as a promising candidate for further development, with a potentially reduced risk of interfering with the essential cortisol pathway. The detailed experimental protocols provided herein offer a framework for the continued evaluation and comparison of novel aldosterone synthase inhibitors.

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